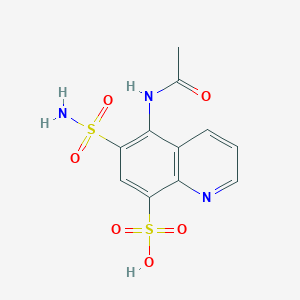
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N₃O₆S₂ and a molecular weight of 345.35 g/mol This compound is known for its unique structural features, which include an acetamido group, a sulfamoyl group, and a sulfonic acid group attached to a quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Sulfonation: The quinoline ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Sulfamoylation: Finally, the sulfamoyl group is introduced by reacting the compound with sulfamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.
Catalysts and Reagents: Using suitable catalysts and reagents to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The acetamido and sulfamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinoline N-oxides, sulfonic acid derivatives.
Reduction Products: Sulfonates, sulfinates.
Substitution Products: Various substituted quinoline derivatives.
科学的研究の応用
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity.
類似化合物との比較
Similar Compounds
5-Acetamido-6-sulfamoylquinoline: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
6-Sulfamoylquinoline-8-sulfonic acid: Lacks the acetamido group, affecting its biological activity and applications.
5-Acetamidoquinoline-8-sulfonic acid: Lacks the sulfamoyl group, leading to variations in its chemical behavior.
Uniqueness
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (acetamido, sulfamoyl, and sulfonic acid) on the quinoline ring.
特性
CAS番号 |
855765-78-5 |
|---|---|
分子式 |
C11H11N3O6S2 |
分子量 |
345.4 g/mol |
IUPAC名 |
5-acetamido-6-sulfamoylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C11H11N3O6S2/c1-6(15)14-11-7-3-2-4-13-10(7)9(22(18,19)20)5-8(11)21(12,16)17/h2-5H,1H3,(H,14,15)(H2,12,16,17)(H,18,19,20) |
InChIキー |
WARWGMJFBSPEEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C2=C1C=CC=N2)S(=O)(=O)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
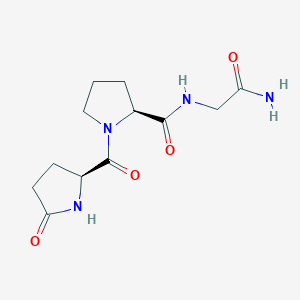
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
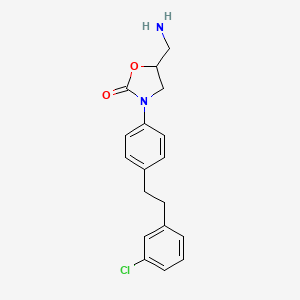
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
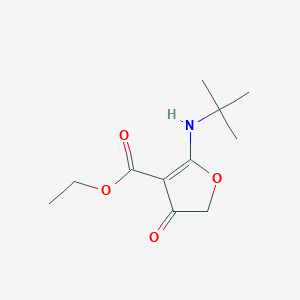
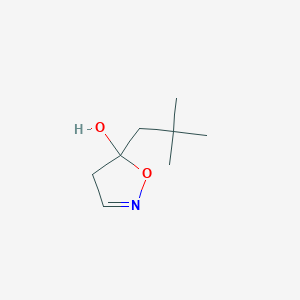
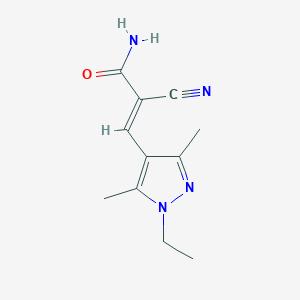
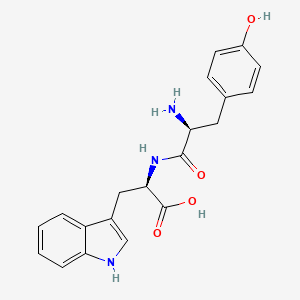
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)
